molecular formula C19H19Cl3N2O3S B6173929 N-[(4-氯苯基)甲基]-1-(3,5-二氯苯磺酰)哌啶-4-甲酰胺 CAS No. 2227548-95-8

N-[(4-氯苯基)甲基]-1-(3,5-二氯苯磺酰)哌啶-4-甲酰胺

货号 B6173929
CAS 编号: 2227548-95-8
分子量: 461.8
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-[(4-chlorophenyl)methyl]-1-(3,5-dichlorobenzenesulfonyl)piperidine-4-carboxamide” is a derivative of piperazine . Piperazine derivatives have been studied for their in vivo anti-allergic activities .


Synthesis Analysis

The synthesis of similar compounds involves designing and testing a series of novel piperazine derivatives . The target compounds were designed and synthesized, with part C of the leading compound replaced with sulfonamides .


Molecular Structure Analysis

The molecular structure of similar compounds involves a piperazine core with various substitutions . The substitutions can include a 4-chlorophenyl group, a phenylmethyl group, and a sulfonamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the replacement of part C of the leading compound with sulfonamides . This process involves designing and synthesizing a series of novel piperazine derivatives .

科学研究应用

分子相互作用和受体结合

对类似化合物的研究,例如各种二芳基吡唑衍生物,极大地促进了对大麻素受体的分子相互作用和受体结合机制的理解。这些化合物已被用于研究受体-配体相互作用的构象动力学,从而深入了解与大麻素受体结合的空间和静电要求。例如,研究表明这些化合物如何与 CB1 大麻素受体相互作用,突出了特定构象和取代基在受体结合和拮抗活性中的重要性 (Shim 等人,2002)

治疗应用和药物开发

探索吡唑衍生物的构效关系 (SAR) 为开发新的治疗剂铺平了道路。这些研究确定了对 CB1 受体拮抗活性至关重要的结构特征,这有助于设计药物来治疗肥胖、成瘾和某些精神疾病等疾病。例如,对吡唑骨架的修饰产生了在治疗与内源性大麻素系统相关的疾病中具有潜在效用的化合物 (Lan 等人,1999)

药理学探针和诊断工具

已合成并评估某些二芳基吡唑类似物作为药理学探针或诊断工具的能力,特别是在了解大麻素受体在各种生理和病理过程中的作用方面。例如,放射性标记类似物的开发促进了大麻素受体在体内的无创成像,有助于我们了解受体在不同生理和疾病状态下的分布和功能 (Lan 等人,1996)

受体机制的理解

对与 N-[(4-氯苯基)甲基]-1-(3,5-二氯苯磺酰)哌啶-4-甲酰胺 在结构上相关的化合物进行的研究也有助于更深入地了解大麻素受体机制,包括激动剂与拮抗剂的行为,以及这些相互作用在信号通路中的含义。这些知识对于开发具有特定治疗效果同时最大程度减少副作用的药物至关重要 (Hurst 等人,2006)

作用机制

The mechanism of action of similar compounds involves their interaction with H1 receptors . These compounds act as potent dopamine reuptake inhibitors .

未来方向

The future directions in the study of similar compounds involve the design and synthesis of more potent derivatives . These new compounds are anticipated to be more potent than the leading compound and are therefore systematically studied .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-chlorophenyl)methyl]-1-(3,5-dichlorobenzenesulfonyl)piperidine-4-carboxamide involves the reaction of 4-chlorobenzylamine with 3,5-dichlorobenzenesulfonyl chloride to form N-[(4-chlorophenyl)methyl]-3,5-dichlorobenzenesulfonamide. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "3,5-dichlorobenzenesulfonyl chloride", "piperidine-4-carboxylic acid" ], "Reaction": [ "Step 1: React 4-chlorobenzylamine with 3,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-[(4-chlorophenyl)methyl]-3,5-dichlorobenzenesulfonamide.", "Step 2: React N-[(4-chlorophenyl)methyl]-3,5-dichlorobenzenesulfonamide with piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-[(4-chlorophenyl)methyl]-1-(3,5-dichlorobenzenesulfonyl)piperidine-4-carboxamide." ] }

CAS 编号

2227548-95-8

产品名称

N-[(4-chlorophenyl)methyl]-1-(3,5-dichlorobenzenesulfonyl)piperidine-4-carboxamide

分子式

C19H19Cl3N2O3S

分子量

461.8

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。